molecular formula C17H15ClFN3S B8524346 2-Chloro-4-(4-fluoro-2-methylphenyl)-6-(thiomorpholin-4-yl)pyridine-3-carbonitrile CAS No. 873443-70-0

2-Chloro-4-(4-fluoro-2-methylphenyl)-6-(thiomorpholin-4-yl)pyridine-3-carbonitrile

Cat. No. B8524346
M. Wt: 347.8 g/mol
InChI Key: VTFGEZLFALCGLE-UHFFFAOYSA-N
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Patent
US07384939B2

Procedure details

Oxone® (56.18 g, 91.4 mmol) was added to a solution of 2-chloro-3-cyano-4-(4-fluoro-2-methylphenyl)-6-(thiomorpholino)pyridine (26.54 g, 76.3 mmol) in 200 mL of NMP in a 1000-mL, 3-necked flask (equipped with a teflon paddle stirrer, septum with teflon-coated thermocouple, dry N2 adapter). The mixture was stirred at 25° C. for 20 hours, and diluted with 800 mL of water. The resulting mixture was stirred at 25° C. for 30 minutes. The precipitate was filtered, washed several times with H2O, and dried to afford 29.30 g (101.1%) of 2-chloro-3-cyano-4-(4-fluoro-2-methylphenyl)-6-(1,1-dioxo-thiomorpholin-4-yl)pyridine as a colorless solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.54 g
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[Cl:7][C:8]1[C:13]([C:14]#[N:15])=[C:12]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][C:17]=2[CH3:23])[CH:11]=[C:10]([N:24]2[CH2:29][CH2:28]S[CH2:26][CH2:25]2)[N:9]=1.N#N>CN1C(=O)CCC1.O>[Cl:7][C:8]1[C:13]([C:14]#[N:15])=[C:12]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][C:17]=2[CH3:23])[CH:11]=[C:10]([N:24]2[CH2:25][CH2:26][S:3](=[O:5])(=[O:2])[CH2:28][CH2:29]2)[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
26.54 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C#N)C1=C(C=C(C=C1)F)C)N1CCSCC1
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 25° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed several times with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1C#N)C1=C(C=C(C=C1)F)C)N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: PERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.